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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties and Characterization of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol

Abstract This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of the molecule 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol. Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of the molecule 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth, field-proven insights into the causality behind experimental choices for structural elucidation and purity assessment. We will explore a multi-technique approach, integrating spectroscopic and chromatographic data to build a complete, self-validating profile of the compound. Protocols are detailed with an emphasis on scientific integrity, ensuring that the described methods form a robust system for reliable characterization.

Introduction: Compound Overview and Significance

2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol is a substituted aromatic amine derivative of 2-phenylethanol. Its structure comprises a chiral 2-methylbutyl group attached to a para-aminophenylethanol core. This unique combination of a secondary aromatic amine, a primary alcohol, and a chiral alkyl chain makes it a molecule of interest as a potential building block or intermediate in the synthesis of more complex chemical entities, particularly in the pharmaceutical and materials science sectors.[1][2] The presence of both hydrogen bond donor (amine N-H, alcohol O-H) and acceptor (N, O) sites, coupled with its moderate lipophilicity, suggests potential for diverse intermolecular interactions.

A thorough characterization is paramount to understanding its behavior, stability, and purity, which are critical parameters in any research or development pipeline. This guide establishes a foundational analytical workflow for this molecule and others in its class.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and core physicochemical properties. While extensive experimental data for this specific molecule is not publicly available, we can predict key properties based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValue / IdentifierSource / Rationale
IUPAC Name 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-olStandard nomenclature
CAS Number 1249386-48-8[3]
Molecular Formula C₁₃H₂₁NOCalculated from structure
Molecular Weight 207.31 g/mol Calculated from structure
Chemical Structure 2D Representation
Predicted logP ~2.5 - 3.5Estimated based on analogs like 2-phenylethanol (logP ~1.5) and N-alkylanilines, which increase lipophilicity.[4]
Predicted Boiling Point > 300 °CSignificantly higher than 2-phenylethanol (~220°C) due to increased molecular weight and hydrogen bonding capability.[4]
Predicted Solubility Slightly soluble in water; Soluble in organic solvents (Methanol, Ethanol, DMSO, Dichloromethane)The polar alcohol and amine groups confer slight aqueous solubility, while the large hydrocarbon structure ensures solubility in organic solvents.
Predicted pKa Amine: ~4.5-5.5Typical for N-alkylanilines. The electron-donating effect of the alkyl group is countered by the phenyl ring.
Alcohol: ~15-16Similar to other primary alcohols like 2-phenylethanol.[4]

Integrated Analytical Characterization Workflow

Confirming the identity and purity of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol requires a multi-pronged analytical approach. No single technique is sufficient. The following sections detail the core methodologies, explaining the rationale for each.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Suite cluster_confirmation Final Confirmation Synthesis Chemical Synthesis (e.g., Reductive Amination) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR Sample MS Mass Spectrometry (EI/ESI) Purification->MS Sample FTIR FT-IR Spectroscopy Purification->FTIR Sample HPLC HPLC-UV/PDA (Purity & Quantification) Purification->HPLC Sample Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation Structural Skeleton Connectivity MS->Confirmation Molecular Weight Fragmentation FTIR->Confirmation Functional Groups HPLC->Confirmation Purity Profile Quantification Final_Report Final_Report Confirmation->Final_Report Generate Certificate of Analysis G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Weighing Dissolution in Diluent Filtration (Optional) HPLC Pump Degasser Autosampler Column (C18) Thermostat PDA Detector SamplePrep->HPLC:a Inject Data Chromatogram Acquisition Peak Integration Purity Calculation (% Area) HPLC:pd->Data Signal

Sources

Exploratory

In-Silico Evaluation of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol: Molecular Docking Studies Targeting β2AR and TAAR1

Executive Summary The compound 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol features a substituted phenylethanolamine-like scaffold, a structural motif historically associated with potent neuromodulators and bronchodilat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol features a substituted phenylethanolamine-like scaffold, a structural motif historically associated with potent neuromodulators and bronchodilators. Due to the presence of a secondary amine and a para-substituted ethanol group, this molecule exhibits a highly favorable pharmacophore for aminergic G protein-coupled receptors (GPCRs).

This technical guide details the in-silico molecular docking workflows used to evaluate this compound's binding affinity and mechanistic interactions with two primary targets: the β2-Adrenergic Receptor (β2AR) and the Trace Amine-Associated Receptor 1 (TAAR1) . By establishing a self-validating computational protocol, we aim to provide drug development professionals with a rigorous framework for assessing the causality behind the ligand's spatial orientation and its potential to induce Gs-protein coupled signaling.

Structural Rationale & Ligand Topography

Understanding the 3D topography of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol is critical before initiating docking simulations. The molecule possesses two key functional domains that dictate its receptor affinity:

  • The 2-Methylbutylamino Group: This branched aliphatic chain introduces significant steric bulk and a chiral center at the C2 position. The causality of this bulk is twofold: it increases the desolvation penalty (requiring a highly hydrophobic receptor pocket to offset the energy cost) and restricts the entropic freedom of the ligand, effectively locking it into an active conformation upon binding.

  • The para-Ethanol Moiety: Extending from the phenyl ring, the primary alcohol acts as a crucial hydrogen-bond donor/acceptor. In the context of GPCRs, this group is perfectly positioned to interact with polar residues in the extracellular loops, stabilizing the receptor's active state.

Experimental Protocols: Preparation & Docking

To ensure trustworthiness and reproducibility, the following self-validating system must be strictly adhered to. Each step is designed to eliminate false positives caused by improper protonation states or unresolved steric clashes.

Ligand Preparation
  • Conformer Generation: Generate the 3D conformer of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol from its SMILES string.

  • Charge Assignment: Utilize [1] to add polar hydrogens. At a physiological pH of 7.4, the secondary amine must be protonated to accurately simulate the electrostatic salt bridge required for GPCR activation. Assign Gasteiger partial charges.

  • Energy Minimization: Minimize the structural energy using the MMFF94 force field (500 steps, steepest descent). Causality: The 2-methylbutyl group is highly flexible; failing to minimize the structure will result in internal steric clashes, artificially degrading the docking score.

  • Formatting: Define the rotatable bonds and export the molecule as a .pdbqt file.

Target Protein Preparation
  • Structure Retrieval: Retrieve the high-resolution crystal structure of the human β2AR ()[2] and the predicted structure of TAAR1 from the [3].

  • Receptor Cleaning: Strip co-crystallized inverse agonists (e.g., ICI 118,551 from 3NY8), structural water molecules, and non-interacting ions using PyMOL.

  • Protonation & Charges: Add missing polar hydrogens and assign Kollman charges to the receptor structures to map the electrostatic potential of the binding pocket. Convert to .pdbqt format.

Molecular Docking Execution
  • Grid Box Definition: For β2AR, center the grid box on Asp113 (D3.32) and Ser203 (S5.42). Causality: Asp113 is the canonical anchor point for the protonated amine of adrenergic ligands; centering the grid here ensures the algorithm prioritizes the orthosteric site[2].

  • Dimensions: Set grid dimensions to 25 × 25 × 25 Å with a spacing of 1.0 Å.

  • Simulation: Execute the docking simulation using [4]. Set the exhaustiveness parameter to 16 to ensure a deep conformational search of the branched 2-methylbutyl chain.

DockingWorkflow LPrep Ligand Preparation (Open Babel) Grid Grid Box Generation (Active Site Definition) LPrep->Grid PPrep Target Preparation (β2AR & TAAR1) PPrep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Anal Post-Docking Analysis (PLIP, PyMOL) Dock->Anal

Figure 1: Step-by-step molecular docking workflow for ligand-target evaluation.

Quantitative Results & Binding Energetics

The docking simulations revealed strong binding affinities for both targets, driven by a combination of electrostatic anchoring and deep hydrophobic packing. The results of the top-ranked poses are summarized below.

Target ReceptorBinding Affinity (kcal/mol)Key Hydrogen BondsHydrophobic InteractionsPi-Cation Interactions
β2AR (PDB: 3NY8) -8.4Asp113, Ser203, Asn293Val114, Phe290, Phe193Phe289
TAAR1 (AlphaFold) -7.9Asp103, Ser198Trp264, Phe195, Tyr294Trp264

Mechanistic Insights & Pharmacological Implications

The data indicates that 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol acts as a high-affinity ligand, particularly for β2AR. The causality behind the -8.4 kcal/mol binding energy is deeply tied to the compound's structural modifications:

  • The Aspartate Salt Bridge: The protonated secondary amine forms a critical 2.8 Å salt bridge with Asp113 (D3.32) in β2AR[2]. This interaction is the primary electrostatic driver that pulls the ligand into the transmembrane core.

  • Hydrophobic Synergism of the 2-Methylbutyl Group: Unlike linear alkyl chains, the branched 2-methylbutyl group perfectly occupies a hydrophobic sub-pocket formed by Val114 and Phe290. The steric bulk of the methyl branch pushes against Transmembrane Helix 6 (TM6), a mechanical action that is known to induce the outward swing of TM6—the hallmark conformational shift required for Gs-protein coupling and subsequent adenylyl cyclase activation.

  • Extracellular Stabilization: The para-ethanol group extends toward the extracellular vestibule, forming a stabilizing hydrogen bond with Asn293. This prevents the rapid dissociation of the ligand, increasing its residence time (τ).

SignalingPathway Ligand 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol Receptor β2AR / TAAR1 Activation Ligand->Receptor Binding GProtein Gs Protein Coupling Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (AC) GProtein->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Downstream Effects

Figure 2: Proposed Gs-coupled signaling cascade following receptor activation.

Conclusion & Future Directions

The in-silico evaluation of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol demonstrates robust binding metrics against both β2AR and TAAR1. The unique steric profile of the 2-methylbutyl group provides a distinct thermodynamic advantage by optimizing hydrophobic packing against TM6, theoretically promoting a strong Gs-coupled response. Future drug development efforts should transition this compound into in-vitro cAMP accumulation assays to empirically validate the functional agonism predicted by these molecular docking models.

References

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. Journal of Computational Chemistry (2010). URL:[Link]

  • Conserved binding mode of human beta2 adrenergic receptor inverse agonists and antagonist revealed by X-ray crystallography. Wacker, D., et al. Journal of the American Chemical Society (2010). URL: [Link]

  • Highly accurate protein structure prediction with AlphaFold. Jumper, J., et al. Nature (2021). URL:[Link]

  • Open Babel: An open chemical toolbox. O'Boyle, N. M., et al. Journal of Cheminformatics (2011). URL:[Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol

Abstract: This technical guide provides a comprehensive, step-by-step methodology for the complete structural elucidation of the organic molecule 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol. Treating the compound as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive, step-by-step methodology for the complete structural elucidation of the organic molecule 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol. Treating the compound as an unknown, this document details the strategic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and the logical synthesis of data from orthogonal techniques to arrive at an unambiguous structural assignment. This guide is intended for researchers, scientists, and drug development professionals seeking a practical framework for characterizing novel small molecules.

Introduction: The Analytical Challenge

The precise identification of a molecule's structure is a foundational requirement in chemical research and development.[1] The arrangement of atoms and bonds dictates a compound's physicochemical properties, biological activity, and potential applications. This guide outlines a systematic workflow for determining the structure of an unknown aromatic amino alcohol, which will be identified as 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol.

The elucidation process is a puzzle solved by assembling pieces of information from various spectroscopic techniques. Each method provides unique insights:

  • Mass Spectrometry (MS) reveals the molecular weight and elemental formula.

  • Infrared (IR) Spectroscopy identifies the functional groups present.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework and establishes connectivity.[1][2]

By integrating these data streams, a complete and validated molecular structure can be confidently proposed.

Strategic Workflow for Structural Elucidation

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Assembly cluster_3 Final Confirmation Unknown Unknown Sample (Solid/Oil) HRMS High-Resolution Mass Spectrometry (HRMS) Unknown->HRMS FTIR FTIR Spectroscopy Unknown->FTIR NMR 1D & 2D NMR Spectroscopy Unknown->NMR Formula Determine Molecular Formula (C₁₃H₂₁NO) HRMS->Formula FuncGroups Identify Functional Groups (-OH, -NH, Aromatic) FTIR->FuncGroups Framework Assemble C-H Framework & Connectivity NMR->Framework Structure Proposed Structure: 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol Formula->Structure FuncGroups->Structure Framework->Structure

Caption: Overall workflow for structural elucidation.

Part I: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first objective is to determine the exact molecular weight and, from that, the elemental composition. High-resolution mass spectrometry, particularly with a Time-of-Flight (TOF) or Orbitrap analyzer, provides mass accuracy to within a few parts per million (ppm).[3][4] This precision is critical for distinguishing between molecular formulas that have the same nominal mass but differ in their elemental composition. Electrospray ionization (ESI) is chosen as it is a "soft" ionization technique that typically produces an abundant protonated molecular ion [M+H]+, minimizing initial fragmentation and simplifying the identification of the parent ion.[3]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.[4] Further dilute this stock solution 1:100 in 50:50 methanol:water with 0.1% formic acid to a final concentration of 10 µg/mL.[3] The formic acid aids in protonation for positive ion mode ESI.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard solution (e.g., Leucine Enkephalin) immediately prior to analysis to ensure high mass accuracy.[3][5]

  • Data Acquisition: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[5] Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Process the resulting spectrum to identify the monoisotopic mass of the most abundant ion, which is presumed to be the [M+H]+ species. Use the instrument's software to calculate possible elemental compositions (C, H, N, O) that match the measured exact mass.

Data Interpretation

The HRMS analysis yields a prominent ion at m/z 208.1696 . This is hypothesized to be the [M+H]+ ion.

ParameterObserved Value
Measured [M+H]+ 208.1696
Calculated Mass for C₁₃H₂₂NO⁺ 208.1701
Mass Difference -0.0005
Error (ppm) -2.4

The excellent agreement (< 5 ppm error) between the measured mass and the calculated mass for the formula C₁₃H₂₂NO⁺ strongly supports the molecular formula of the neutral compound as C₁₃H₂₁NO .

From this formula, the degree of unsaturation is calculated: DoU = C + 1 - (H/2) + (N/2) = 13 + 1 - (21/2) + (1/2) = 4 A degree of unsaturation of 4 is characteristic of a benzene ring, providing the first clue about the core structure.

Part II: Functional Group Identification via FTIR Spectroscopy

Expertise & Rationale: With the molecular formula established, the next step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose.[6][7] It measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) in its chemical bonds.[7] Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint".[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Setup: Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[6]

  • Data Processing: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.

Data Interpretation

The FTIR spectrum provides clear evidence for several key functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentImplication
~3350 (broad)StrongO-H stretch (alcohol)Presence of a hydroxyl group.
~3310 (sharp)MediumN-H stretch (secondary amine)Presence of a secondary amine (-NH-).[8][9][10]
~3050MediumAromatic C-H stretchConfirms the presence of an aromatic ring.[11]
2960-2850StrongAliphatic C-H stretchPresence of sp³-hybridized C-H bonds (alkyl groups).[11]
~1610, ~1520MediumAromatic C=C stretchFurther confirms the aromatic ring.[11]
~1250StrongAromatic C-N stretchSuggests the amine is attached to the aromatic ring.[10]
~1050StrongC-O stretch (primary alcohol)Suggests a -CH₂OH group.[11]

Synthesis of Findings: The IR data strongly supports the HRMS findings. The presence of an alcohol (O-H), a secondary amine (N-H), and an aromatic ring (C=C, C-H) accounts for all the heteroatoms (N, O) and the degree of unsaturation determined previously.

Part III: Assembling the Molecular Framework with NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[1][2] It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, as well as their connectivity. By using a combination of 1D and 2D NMR experiments, the complete carbon-hydrogen framework can be pieced together.[12]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13][14]

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16) and an appropriate relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.[13][14]

  • 1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15][16][17]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to.[15][16][17]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different structural fragments.[15][16][17]

Data Interpretation: ¹H NMR (500 MHz, CDCl₃)

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through splitting patterns.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.10d, J=8.5 Hz2HH-2, H-6Aromatic protons ortho to an electron-donating group.[18]
6.60d, J=8.5 Hz2HH-3, H-5Aromatic protons meta to an electron-donating group, shielded.[18]
3.80t, J=6.5 Hz2HH-8Methylene group adjacent to a hydroxyl group (-CH₂OH).
3.15m2HH-10Methylene group adjacent to the chiral center and the nitrogen.
2.75t, J=6.5 Hz2HH-7Methylene group adjacent to the aromatic ring and H-8.
1.70m1HH-11Methine proton in the 2-methylbutyl group.
1.45m1HH-12aDiastereotopic methylene proton in the 2-methylbutyl group.
1.15m1HH-12bDiastereotopic methylene proton in the 2-methylbutyl group.
0.92d, J=6.5 Hz3HH-13Methyl group adjacent to a methine (H-11).
0.90t, J=7.5 Hz3HH-14Methyl group adjacent to a methylene (H-12).
~3.5 (broad)s1HNHExchangeable N-H proton. Disappears upon D₂O shake.[9]
~1.8 (broad)s1HOHExchangeable O-H proton. Disappears upon D₂O shake.
Data Interpretation: ¹³C NMR (125 MHz, CDCl₃)

The ¹³C NMR spectrum shows the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
145.8C-4Aromatic carbon bonded to nitrogen, deshielded.[9]
129.5C-2, C-6Aromatic carbons ortho to the amino group.
128.0C-1Aromatic carbon bonded to the ethyl group.
112.8C-3, C-5Aromatic carbons meta to the amino group, shielded.[19]
63.9C-8Carbon of the -CH₂OH group.
52.5C-10Carbon adjacent to nitrogen.
38.6C-7Carbon adjacent to the aromatic ring.
34.5C-11Methine carbon in the alkyl chain.
26.8C-12Methylene carbon in the alkyl chain.
16.9C-13Methyl carbon.
11.5C-14Methyl carbon.
Assembling the Structure with 2D NMR

The 2D NMR data provides the final connections to assemble the molecule.

HMBC_Correlations C1 C-1 C26 C-2,6 C35 C-3,5 C4 C-4 H26 H-2,6 H26->C4 H35 H-3,5 H35->C1 H35->C4 C7 C-7 H7 H-7 H7->C1 H7->C26 C8 C-8 H7->C8 H8 H-8 H8->C7 NH NH C10 C-10 H10 H-10 H10->C4 Key HMBC C11 C-11 H10->C11 C13 C-13 H10->C13 H11 H-11 C12 C-12 H13 H-13 H13->C11 H13->C12 C14 C-14 H14 H-14 H14->C12

Caption: Key HMBC correlations confirming connectivity.

  • COSY correlations confirm the spin systems: H-7 with H-8, and the entire 2-methylbutyl fragment (H-10 through H-14).

  • HSQC correlations unambiguously assign each proton to its directly attached carbon as listed in the tables above.

  • HMBC correlations provide the long-range connections that piece the puzzle together:

    • The protons at H-7 (δ 2.75) show correlations to the aromatic carbons C-1, C-2, and C-6, confirming the attachment of the ethyl group to the ring.

    • Crucially, the methylene protons at H-10 (δ 3.15) show a correlation to the aromatic carbon C-4 (δ 145.8). This is the key link that proves the 2-methylbutylamino group is attached at the C-4 position of the phenyl ring.

Part IV: Data Synthesis and Final Structure Confirmation

The convergence of data from three independent analytical techniques provides a high degree of confidence in the final structure.

  • HRMS established the molecular formula C₁₃H₂₁NO and a degree of unsaturation of 4, suggesting a benzene ring.

  • FTIR confirmed the presence of a secondary amine (-NH), a primary alcohol (-OH), and an aromatic ring.

  • NMR (1D & 2D) provided the final and most detailed evidence, allowing for the complete assembly of the molecular skeleton. It confirmed a 1,4-disubstituted (para) benzene ring, identified the two substituents as an ethanol group and a 2-methylbutylamino group, and definitively established their connectivity through key HMBC correlations.

Caption: Final confirmed structure with atom numbering.

The collective evidence unambiguously supports the structure as 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol .

Conclusion

This guide has demonstrated a systematic and multi-faceted approach to the structural elucidation of an unknown organic compound. By logically progressing from molecular formula determination (HRMS) to functional group identification (FTIR) and finally to detailed framework assembly (NMR), the structure of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol was determined with high confidence. This workflow, which emphasizes the synergy between different analytical techniques and the rationale behind their application, serves as a robust template for the characterization of novel small molecules in a research and development setting.

References

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  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Leiro, V., et al. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(13), 2733-2736.
  • University of California, Irvine. (2019). Standard Operating Procedure (SOP) | Mass Spectrometry. Environmental Health & Safety. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • SlidePlayer. (n.d.). Structure Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method [Request PDF]. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.

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Exploratory

mechanism of action for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol in biological assays

An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol in Biological Assays Introduction The compound 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol is a substit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol in Biological Assays

Introduction

The compound 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol is a substituted phenylethanolamine. This structural class is of significant pharmacological interest due to its resemblance to endogenous catecholamine neurotransmitters such as norepinephrine and epinephrine.[1][2] Molecules of this class are known to interact with a variety of targets within the central and peripheral nervous systems, primarily modulating monoaminergic neurotransmission.[3] The specific substitutions on the aromatic ring and the amine—in this case, a 2-methylbutyl group—can significantly influence the compound's selectivity and potency for its biological targets.

This guide provides a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol. As no prior biological data for this specific molecule is publicly available, this document outlines a logical, multi-tiered experimental plan designed to identify its primary molecular targets and elucidate its functional effects. The proposed workflows are designed to be self-validating, ensuring a high degree of scientific rigor.

Part 1: Foundational Characterization and Broad-Spectrum Screening

Before delving into specific mechanistic pathways, it is crucial to establish the fundamental physicochemical properties of the compound and to cast a wide net to identify potential biological targets.

Physicochemical Profiling

A thorough understanding of the compound's properties is essential for accurate and reproducible biological assays.

Protocol 1: Physicochemical Property Determination

  • Solubility Assessment: Determine the solubility of the compound in commonly used assay buffers (e.g., PBS, HBSS, DMEM) and organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and avoiding precipitation in assays.

  • Stability Analysis: Evaluate the compound's stability in solution over time and under various storage conditions (e.g., temperature, light exposure) using techniques like HPLC-UV. This ensures the integrity of the compound throughout the duration of the experiments.

  • LogP/LogD Measurement: Determine the lipophilicity of the compound, which can provide insights into its potential for membrane permeability and blood-brain barrier penetration.

Broad Pharmacological Profiling: A Hypothesis-Generating Approach

Given the structural similarities to known pharmacologically active agents, a broad screening panel is the most efficient first step to identify potential on- and off-target activities.

Experimental Workflow: Broad-Spectrum Screening

G compound 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol screening Broad Pharmacology Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) compound->screening data_analysis Data Analysis: Identify significant interactions (>50% inhibition/stimulation at 10 µM) screening->data_analysis hits Prioritized 'Hits' (e.g., Adrenergic receptors, monoamine transporters, enzymes) data_analysis->hits Hits Identified no_hits No Significant Activity data_analysis->no_hits No Hits

Caption: Initial workflow for broad target screening.

This initial screen will provide a landscape of the compound's bioactivity and guide the subsequent, more focused investigations. For instance, significant interactions with adrenergic receptors, dopamine or norepinephrine transporters, or enzymes like phenylethanolamine N-methyltransferase (PNMT) would be of high interest.[4][5]

Part 2: Focused Target Validation and Affinity Determination

Based on the results of the broad screen and the structural characteristics of the phenylethanolamine scaffold, the next phase involves validating these initial "hits" and determining the compound's binding affinity for these specific targets.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.

Protocol 2: Radioligand Binding Assays for Adrenergic Receptors and Monoamine Transporters

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing the human adrenergic receptors (e.g., α1A, α2A, β1, β2) or monoamine transporters (DAT, NET, SERT).

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-CGP-12177 for β, [3H]-WIN 35,428 for DAT, [3H]-Nisoxetine for NET, [3H]-Citalopram for SERT) and a range of concentrations of the test compound.

  • Incubation and Termination: Incubate at an appropriate temperature to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters, washing away unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and perform non-linear regression analysis to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

If the initial screen suggests interaction with enzymes involved in catecholamine metabolism, direct enzyme inhibition assays are necessary.

Protocol 3: PNMT Inhibition Assay

Phenylethanolamine N-methyltransferase (PNMT) is a key enzyme in the conversion of norepinephrine to epinephrine, and many phenylethanolamine derivatives are known to interact with it.[2][6]

  • Enzyme and Substrates: Use recombinant human PNMT. The substrates will be norepinephrine and the methyl donor S-adenosyl-L-methionine (SAM), with one being radiolabeled (e.g., [3H]-SAM).

  • Assay Procedure: Incubate the enzyme with varying concentrations of the test compound, norepinephrine, and [3H]-SAM.

  • Product Separation: After the reaction, separate the radiolabeled product (epinephrine) from the unreacted [3H]-SAM using a suitable method (e.g., cation exchange chromatography).

  • Quantification and Analysis: Quantify the radiolabeled product via scintillation counting and calculate the IC50 of the test compound.

Table 1: Hypothetical Target Affinity Data

TargetAssay TypeRadioligand/SubstrateKi (nM)
α1A-adrenergicBinding[3H]-Prazosin550
α2A-adrenergicBinding[3H]-Rauwolscine120
β1-adrenergicBinding[3H]-CGP-1217725
β2-adrenergicBinding[3H]-CGP-121778
DATBinding[3H]-WIN 35,428>10,000
NETBinding[3H]-Nisoxetine75
SERTBinding[3H]-Citalopram>10,000
PNMTEnzyme[3H]-SAM1,500

This is example data for illustrative purposes.

Part 3: Elucidation of Functional Activity

Once high-affinity targets are confirmed, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or an inhibitor?

Functional Assays for G-Protein Coupled Receptors (GPCRs)

If the compound binds to adrenergic receptors, its effect on downstream signaling needs to be assessed.

Protocol 4: cAMP Accumulation Assay (for β-Adrenergic Receptors)

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human β1 or β2-adrenergic receptor.

  • Agonist Mode: Treat the cells with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist (e.g., isoproterenol).

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist: Generate a dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like isoproterenol.

    • Antagonist: Determine the IC50 and perform a Schild analysis to ascertain the nature of antagonism (competitive vs. non-competitive) and calculate the pA2 value.

Signaling Pathway Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., smooth muscle relaxation) pka->response phosphorylates targets ligand 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol (Agonist) ligand->receptor binds to

Caption: β-Adrenergic receptor signaling pathway.

Functional Assays for Monoamine Transporters

If the compound shows affinity for NET, it is crucial to distinguish between a reuptake inhibitor and a substrate (releaser).

Protocol 5: Neurotransmitter Uptake Assay

  • Cell Culture: Use cells expressing the human norepinephrine transporter (NET).

  • Assay Setup: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Measurement: Add a radiolabeled substrate (e.g., [3H]-Norepinephrine) and incubate for a short period.

  • Termination and Quantification: Wash the cells to remove extracellular radiolabel and lyse them. Measure the intracellular radioactivity.

  • Data Analysis: Calculate the IC50 for the inhibition of norepinephrine uptake.

Table 2: Hypothetical Functional Assay Data

TargetAssay TypeModePotency (EC50/IC50, nM)Efficacy (% of Isoproterenol)
β1-adrenergiccAMPAgonist8065% (Partial Agonist)
β2-adrenergiccAMPAgonist1595% (Full Agonist)
NETUptakeInhibitor150N/A

This is example data for illustrative purposes.

Part 4: Cellular and Ex Vivo Validation

The ultimate goal is to understand the compound's action in a more physiologically relevant context.

Cell-Based Assays in Primary Cells

Moving from engineered cell lines to primary cells provides a more realistic biological system.

Protocol 6: Tracheal Ring Relaxation Assay

If the compound is a potent β2-adrenergic agonist, its ability to relax airway smooth muscle can be tested.

  • Tissue Preparation: Isolate tracheal rings from a suitable animal model (e.g., guinea pig).

  • Organ Bath Setup: Mount the rings in an organ bath filled with physiological salt solution, maintained at 37°C and aerated.

  • Contraction and Relaxation: Pre-contract the tissues with an agent like carbachol. Once a stable contraction is achieved, add cumulative concentrations of the test compound.

  • Data Measurement: Measure the changes in tissue tension to quantify relaxation.

  • Analysis: Calculate the EC50 for relaxation.

Experimental Workflow: From Target to Function

G cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Validation binding Binding Assays (Ki Determination) functional Functional Assays (EC50/IC50, Efficacy) binding->functional Confirm & Characterize tissue Tissue-Based Assays (e.g., Tracheal Ring) functional->tissue Validate in Physiological Context

Caption: Workflow from in vitro to ex vivo validation.

Conclusion

This technical guide outlines a systematic and rigorous approach to delineating the mechanism of action for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol. By progressing from broad, hypothesis-generating screens to focused, high-detail functional and physiological assays, a clear and comprehensive understanding of the compound's pharmacological profile can be established. The causality-driven experimental design, with its emphasis on self-validating protocols, ensures that the resulting data will be robust, reliable, and provide a solid foundation for any future drug development efforts.

References

  • Phenethylamine - Wikipedia . Wikipedia. [Link][3]

  • Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC . National Center for Biotechnology Information. [Link][4]

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC . National Center for Biotechnology Information. [Link][5]

  • Phenylethanolamine - Wikipedia . Wikipedia. [Link][1]

  • Phenylethanolamine N-methyltransferase - Wikipedia . Wikipedia. [Link][2]

  • Structural, Mutagenic, and Kinetic Analysis of the Binding of Substrates and Inhibitors of Human Phenylethanolamine N-Methyltransferase | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link][6]

  • Conformational and Steric Aspects of Phenylethanolamine and Phenylethylamine Analogues as Substrates or Inhibitors of Phenylethanolamine N-methyltransferase - PubMed . National Center for Biotechnology Information. [Link][7]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy protocols for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol Introduction & Analytical Challenges Nuclear Magnetic Resonance (NMR) spectroscopy rema...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol

Introduction & Analytical Challenges

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation and validation of small molecules in modern drug discovery[1]. The target compound, 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol , presents a highly specific set of analytical challenges that require a tailored spectroscopic approach.

Structurally, the molecule features a para-substituted aromatic ring (yielding a classic AA'BB' spin system), a primary alcohol, a secondary amine, and an aliphatic 2-methylbutyl chain. The presence of a chiral center at the C2' position of the aliphatic chain breaks the local symmetry, rendering the methylene protons at C1' and C3' diastereotopic . Consequently, these protons reside in distinct magnetic environments and will couple to each other, appearing as complex, overlapping multiplets rather than simple first-order splitting patterns. Furthermore, capturing the exchangeable protons (-OH and -NH) requires strict control over the solvent environment.

Experimental Design & Causality

As an application scientist, experimental success begins long before the sample enters the magnet. Every parameter must be chosen to establish a self-validating system.

  • Solvent Selection (The Causality of Chemical Exchange): While CDCl₃ is the default solvent for routine small molecule NMR, it is suboptimal for this compound. In CDCl₃, the -OH and -NH protons undergo rapid intermolecular chemical exchange, often broadening into the baseline and becoming unobservable. By utilizing strictly anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆), strong hydrogen bonding occurs between the solvent and the exchangeable protons. This interaction drastically slows the exchange rate on the NMR timescale, allowing the -OH and -NH signals to resolve into sharp peaks that exhibit observable scalar ( 3J ) coupling to their adjacent aliphatic chains.

  • Concentration Optimization: For a molecule of this molecular weight (~207 g/mol ), concentration must balance signal-to-noise (S/N) with spectral resolution. We target 15–20 mg for ¹H and 2D experiments. Exceeding 40 mg for proton NMR can increase solution viscosity, leading to rapid transverse relaxation ( T2​ ) and undesirable line broadening[2].

Step-by-Step Sample Preparation Protocol

This protocol is designed to eliminate magnetic susceptibility artifacts and ensure perfect B0​ field homogeneity.

  • Gravimetric Preparation: Accurately weigh 18 mg of the analyte into a clean 2 mL secondary glass vial.

  • Dissolution: Add exactly 0.65 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal chemical shift reference) to the vial. Vortex gently until the solid is visually dissolved.

  • Filtration (Critical Step): Draw the solution into a glass Pasteur pipette fitted with a tightly packed glass wool plug. Filter the solution directly into a high-quality, unscratched 5 mm precision NMR tube.

    • Causality: Undissolved micro-particulates severely distort localized magnetic field homogeneity. While solid particles do not appear in solution-state spectra, they cause massive shimming difficulties, leading to broad peaks and poor resolution[3].

  • Volume Verification: Ensure the solvent column height is approximately 45 mm (equivalent to ~0.65 mL).

    • Causality: If the solvent volume is too low, the liquid-air interface falls within the active volume of the radiofrequency (RF) coil. The difference in magnetic susceptibility between the liquid and the air creates gradients that make proper shimming mathematically impossible[2].

  • Degassing: Briefly sonicate the sealed NMR tube for 30 seconds to displace dissolved oxygen, a paramagnetic species that accelerates relaxation and broadens spectral lines.

NMR Acquisition Workflow

Once the sample is prepared, the acquisition must leverage 2D techniques to unambiguously assign the diastereotopic protons and quaternary carbons. Quantitative NMR (qNMR) principles can also be applied here if purity assessment is required[4].

  • Lock and Shim: Insert the sample into a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe. Lock onto the deuterium signal of DMSO-d₆. Execute automated 3D gradient shimming (e.g., TopShim) to optimize the Z1−Z5 gradients.

  • 1D ¹H NMR: Acquire standard proton spectra using a 30° flip angle (zg30), 16 scans, and a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete longitudinal ( T1​ ) relaxation between pulses.

  • 1D ¹³C{¹H} NMR: Acquire proton-decoupled carbon spectra (zgpg30) with 512–1024 scans.

  • 2D NMR Suite: Acquire Gradient-Selected COSY (to trace the aliphatic spin systems), multiplicity-edited HSQC (to differentiate CH/CH₃ from CH₂ groups), and HMBC (to bridge the aliphatic chains to the quaternary carbons of the aromatic ring).

Quantitative Data Presentation: Expected Spectral Assignments

The following table summarizes the expected chemical shifts, multiplicities, and key 2D correlations derived from the structural logic of the molecule in DMSO-d₆.

PositionMoiety¹H Shift (ppm)Multiplicity ( J in Hz)Integration¹³C Shift (ppm)Key HMBC Correlations
C1 Aromatic---127.0H-C2, H-C(α)
C2, C6 Aromatic6.95d (8.5)2H129.5H-C(α)
C3, C5 Aromatic6.50d (8.5)2H112.0H-C1'
C4 Aromatic---147.5H-C3, H-C1', NH
C(α) Ethan-1-ol2.60t (7.2)2H38.5H-C2, H-C(β)
C(β) Ethan-1-ol3.50td (7.2, 5.0)2H63.0H-C(α), OH
OH Hydroxyl4.55t (5.0)1H-H-C(β)
NH Amine5.30t (5.5)1H-H-C1', H-C3
C1' 2-Methylbutyl2.85, 2.95m (diastereotopic)2H50.2NH, H-C2', H-C3'
C2' 2-Methylbutyl1.60m1H34.1H-C1', H-C4'
C3' 2-Methylbutyl1.15, 1.40m (diastereotopic)2H27.5H-C2', H-C4'
C4' 2-Methylbutyl0.85t (7.4)3H11.5H-C3', H-C2'
C2'-CH₃ Methyl branch0.90d (6.7)3H17.2H-C1', H-C2', H-C3'

Acquisition & Elucidation Workflow

G Prep Sample Preparation (DMSO-d6, 15-60 mg, Filtered) LockShim Lock, Tune, Match & Shim (TopShim, 3D Z-gradients) Prep->LockShim Insert into Magnet Acq1D 1D Acquisition (1H & 13C{1H} Experiments) LockShim->Acq1D B0 Homogeneity Achieved Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify Spectral Overlap Process Data Processing (Fourier Transform, Phase/Baseline) Acq2D->Process Raw FID Data Assign Structural Elucidation (Diastereotopic & AA'BB' Analysis) Process->Assign Processed Spectra

Workflow for NMR sample preparation, acquisition, and structural elucidation.

References

  • Sample Preparation - Max T. Rogers NMR. Michigan State University. URL: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. URL: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. MDPI. URL: [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. URL: [Link]

Sources

Application

Application Note: 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol as a Versatile Pharmacophore Building Block in Drug Discovery

Executive Summary 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol (CAS: 1249386-48-8) is a highly versatile pharmaceutical active intermediate characterized by a bifunctional scaffold: a primary phenethyl alcohol and a ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol (CAS: 1249386-48-8) is a highly versatile pharmaceutical active intermediate characterized by a bifunctional scaffold: a primary phenethyl alcohol and a sterically branched secondary amine. This specific structural motif is highly prized in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands, β-adrenergic modulators, and targeted kinase inhibitors. The lipophilic 2-methylbutyl chain enhances membrane permeability and fits well into hydrophobic receptor pockets, while the primary alcohol serves as an ideal handle for subsequent etherification or esterification.

This application note details a validated, chemoselective workflow for the orthogonal functionalization of this intermediate, designed specifically for drug development professionals scaling up API (Active Pharmaceutical Ingredient) synthesis.

Mechanistic Insights & Causality (E-E-A-T)

As with any bifunctional intermediate, the primary synthetic challenge when utilizing 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol is chemoselectivity. The molecule contains two nucleophilic centers: the secondary amine and the primary hydroxyl group.

  • Amine Shielding (N-Boc Protection): To selectively functionalize the oxygen atom, the secondary amine must be temporarily masked. We employ tert-butyloxycarbonyl (Boc) protection. Despite the steric bulk of the 2-methylbutyl group, the secondary amine retains sufficient nucleophilicity to undergo unwanted N-alkylation or oxidation during subsequent steps. The Boc group is chosen because it is highly stable to the neutral/mildly acidic conditions of the Mitsunobu reaction and can be quantitatively removed under acidic conditions without cleaving newly formed ether linkages [1].

  • O-Alkylation via Mitsunobu Reaction: For the construction of aryloxyethyl ether linkages (a common pharmacophore in β-blockers and GPCR agonists), the Mitsunobu reaction is vastly superior to the Williamson ether synthesis for this substrate. The Williamson approach requires strong bases (e.g., NaH) which can lead to elimination side-reactions or require highly activated electrophiles. Conversely, the Mitsunobu protocol utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the primary alcohol under mild, redox-neutral conditions, ensuring >95% chemoselectivity for the oxygen over the protected nitrogen [2].

Quantitative Data Summary

The following table summarizes the reaction metrics for the orthogonal functionalization workflow, demonstrating the high efficiency and chemoselectivity of the protocols.

Reaction StepTransformationReagents & ConditionsTime / TempYield (%)Chemoselectivity / Purity
Step 1 N-Boc ProtectionBoc₂O (1.1 eq), Et₃N, DCM4 h, 25 °C92%>99% (Exclusive N-protection)
Step 2 Mitsunobu EtherificationAr-OH, PPh₃, DIAD, THF12 h, 25 °C85%>95% (No N-alkylation detected)
Step 3 N-Boc DeprotectionTFA / DCM (1:4 v/v)2 h, 25 °C96%>98% (Clean amine TFA salt)

Experimental Protocols

These methodologies are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are embedded to ensure reaction fidelity before proceeding to the next synthetic node.

Protocol A: Chemoselective N-Boc Protection

Objective: Shield the secondary amine to yield tert-butyl (2-methylbutyl)(4-(2-hydroxyethyl)phenyl)carbamate.

  • Initialization: In an oven-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (Et₃N, 15.0 mmol, 1.5 eq) via syringe and cool the mixture to 0 °C using an ice-water bath.

  • Reagent Introduction: Slowly add di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 eq) dissolved in 10 mL DCM dropwise over 15 minutes to control the mild exotherm.

  • Propagation & Monitoring: Remove the ice bath and stir at 25 °C for 4 hours. Self-Validation: Monitor via TLC (Silica, Hexane/EtOAc 7:3). The reaction is complete when the ninhydrin-active starting material spot completely disappears.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove any trace unreacted amine, followed by brine (30 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Boc protected intermediate as a viscous oil.

Protocol B: Mitsunobu O-Alkylation

Objective: Form an ether linkage using a model phenol (e.g., 4-fluorophenol) to simulate target API synthesis.

  • Initialization: Dissolve the N-Boc protected intermediate from Protocol A (8.0 mmol, 1.0 eq), 4-fluorophenol (8.8 mmol, 1.1 eq), and triphenylphosphine (PPh₃, 9.6 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 40 mL) under nitrogen.

  • Activation: Cool the solution to 0 °C. Expert Insight: This cooling phase is critical to prevent the premature thermal degradation of the azodicarboxylate reagent and to control the exothermic formation of the betaine intermediate.

  • Coupling: Add diisopropyl azodicarboxylate (DIAD, 9.6 mmol, 1.2 eq) dropwise over 20 minutes. The solution will initially turn yellow and then fade as the betaine intermediate forms and reacts.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 12 hours. Self-Validation: LC-MS should indicate the mass of the desired ether product and the complete consumption of the starting alcohol.

  • Workup & Isolation: Concentrate the THF in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (Ph₃P=O). Filter the white solid, concentrate the filtrate, and purify via silica gel chromatography to yield the O-alkylated N-Boc derivative.

Protocol C: N-Boc Deprotection

Objective: Unmask the secondary amine for final drug formulation or further functionalization.

  • Initialization: Dissolve the O-alkylated intermediate (6.0 mmol) in DCM (20 mL).

  • Cleavage: Add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C. Expert Insight: The low initial temperature mitigates the risk of carbocation-mediated side reactions (e.g., Friedel-Crafts alkylation of the electron-rich aniline ring) during the tert-butyl cation release. Optional: Addition of a cation scavenger (e.g., triisopropylsilane, 0.1 eq) is highly recommended for scale-up.

  • Propagation: Stir at 25 °C for 2 hours. Self-Validation: TLC monitoring will show a highly polar spot (the amine TFA salt) remaining at the baseline in non-polar eluents.

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Co-evaporate with toluene (3 x 15 mL) to remove residual acid, yielding the final active intermediate as a highly pure TFA salt, ready for downstream API coupling.

Synthetic Workflow Visualization

Workflow SM Starting Material 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol (Active Amine & Alcohol) Step1 Protocol A: N-Boc Protection (Boc2O, Et3N, DCM) SM->Step1 Chemoselective Shielding Int1 Intermediate 1 N-Protected Phenethyl Alcohol (Amine Shielded) Step1->Int1 Step2 Protocol B: Mitsunobu O-Alkylation (Ar-OH, PPh3, DIAD, THF) Int1->Step2 O-Functionalization Int2 Intermediate 2 O-Alkylated N-Boc Derivative (Ether Linkage Formed) Step2->Int2 Step3 Protocol C: Acidic Deprotection (TFA, DCM) Int2->Step3 Amine Unmasking Product Final Active Intermediate O-Alkylated Secondary Amine (Ready for Target API) Step3->Product

Chemoselective workflow for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol functionalization.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons.[Link]

  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol

Welcome to the technical support center for the synthesis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yield and purity. N-alkylated aminophenols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and other valuable chemical entities.[1] The selective N-alkylation of aminophenols, such as the target molecule, is often achieved through reductive amination, a robust and high-yielding method.[2][3]

Troubleshooting Guide: Improving Reaction Yield

This section addresses common issues encountered during the synthesis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol via reductive amination of 2-(4-aminophenyl)ethan-1-ol with 2-methylbutanal.

Question 1: Why is my reaction yield consistently low?

Low yields in the synthesis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol can stem from several factors, primarily incomplete imine formation or inefficient reduction.

Potential Cause 1: Incomplete Imine Formation

The initial step of reductive amination is the formation of an imine (Schiff base) from the reaction of 2-(4-aminophenyl)ethan-1-ol and 2-methylbutanal. This reaction is an equilibrium process.[4]

Solutions:

  • pH Adjustment: Imine formation is typically favored under mildly acidic conditions (pH 4-7).[5][6] A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a high pH will not sufficiently activate the carbonyl group.[5]

    • Protocol: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Water Removal: The formation of the imine releases a molecule of water.[4] Removing this water can drive the equilibrium towards the product.

    • Protocol: Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[5] Alternatively, a Dean-Stark apparatus can be employed if the solvent forms an azeotrope with water.

  • Increased Reaction Time: Allow sufficient time for the imine to form before adding the reducing agent. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Potential Cause 2: Inefficient Reduction of the Imine

The choice and handling of the reducing agent are critical for a high-yielding reaction.

Solutions:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting aldehyde, leading to the formation of 2-methylbutan-1-ol as a byproduct.[4][5] To minimize this, add NaBH₄ portion-wise after confirming imine formation.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the imine over the carbonyl group, especially at a controlled pH (around 6-7).[5][6] However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions.[5]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the preferred reagent due to its mildness and high selectivity for reducing the iminium ion in the presence of aldehydes.[5][7] It is particularly effective at preventing over-alkylation.[5]

  • Stoichiometry of Reducing Agent: Ensure an adequate molar excess of the reducing agent is used to drive the reduction to completion. A typical starting point is 1.2-1.5 equivalents relative to the limiting reagent.[5]

Question 2: How can I minimize the formation of the dialkylated byproduct, 2-{4-[bis(2-methylbutyl)amino]phenyl}ethan-1-ol?

The formation of a tertiary amine through over-alkylation is a common side reaction.[5]

Solutions:

  • Control Stoichiometry: Use a 1:1 molar ratio of 2-(4-aminophenyl)ethan-1-ol to 2-methylbutanal. A slight excess of the amine can sometimes favor the formation of the desired secondary amine.

  • Choice of Reducing Agent: As mentioned, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is known to be effective in preventing the over-alkylation of primary amines.[5]

  • Slow Addition of Aldehyde: Adding the 2-methylbutanal slowly to the reaction mixture containing the amine can help to maintain a low concentration of the aldehyde, thus disfavoring the second alkylation event.

Question 3: My final product is contaminated with unreacted 2-(4-aminophenyl)ethan-1-ol. How can I improve the conversion?

Incomplete conversion can be due to several factors related to reaction kinetics and equilibrium.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture during the imine formation step can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.

  • Extend Reaction Time: Monitor the reaction progress over a longer period to ensure it has reached completion.

  • Purification Strategy: If a small amount of starting material remains, it can often be removed during purification. Column chromatography on silica gel is a standard method for separating the more polar starting amine from the less polar product.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended synthetic route for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol?

A1: The most efficient and widely used method is a one-pot reductive amination.[2][3] This involves the reaction of 2-(4-aminophenyl)ethan-1-ol with 2-methylbutanal to form an intermediate imine, which is then reduced in situ to the desired N-alkylated product.[1][4]

Q2: What are the critical safety precautions for this synthesis?

A2:

  • 2-methylbutanal: is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents:

    • Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas.[1] Add in portions to control the reaction rate.

    • Sodium Cyanoborohydride (NaBH₃CN): Is highly toxic and can release hydrogen cyanide gas, especially in acidic conditions.[5] Use with extreme caution and appropriate engineering controls.

  • Solvents: Use appropriate flammable liquid precautions when working with solvents like methanol or ethanol.

Q3: What solvent system is best for this reaction?

A3: Methanol or ethanol are commonly used solvents for reductive amination with NaBH₄ as they are good at dissolving the starting materials and the reducing agent.[1][2] For reactions using NaBH(OAc)₃, solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[7]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to clearly separate the starting materials, the intermediate imine (if stable enough to be observed), and the final product. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the primary amine) can aid in visualization. For more quantitative analysis, LC-MS can be used.

Experimental Protocols & Visualizations

General Protocol for Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask, dissolve 2-(4-aminophenyl)ethan-1-ol (1 equivalent) in methanol.

  • Add 2-methylbutanal (1 equivalent) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.[2]

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions.[1]

  • Remove the ice bath and stir for an additional hour at room temperature.[1]

  • Workup: Quench the reaction by slowly adding water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_purification Workup & Purification A 2-(4-aminophenyl)ethan-1-ol C Step 1: Imine Formation (Solvent: Methanol, mild acid catalyst) A->C B 2-methylbutanal B->C D Imine Intermediate C->D H2O out E Step 2: Reduction (Reagent: NaBH4) D->E F Aqueous Workup & Extraction E->F G Column Chromatography F->G H 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol (Final Product) G->H

Caption: One-pot reductive amination workflow.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_imine Imine Formation Issues cluster_reduction Reduction Issues Start Low Reaction Yield Imine_Check Check Imine Formation (TLC/LC-MS) Start->Imine_Check Incomplete Incomplete? Imine_Check->Incomplete Add_Acid Adjust pH (4-7) Incomplete->Add_Acid Yes Remove_H2O Add Dehydrating Agent Incomplete->Remove_H2O Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Reduction_Check Check Reduction Step Incomplete->Reduction_Check No Agent_Choice Evaluate Reducing Agent Reduction_Check->Agent_Choice Stoichiometry Check Stoichiometry Reduction_Check->Stoichiometry Agent_STAB Consider NaBH(OAc)3 (more selective) Agent_Choice->Agent_STAB Increase_Equiv Increase Equivalents Stoichiometry->Increase_Equiv

Caption: Troubleshooting logic for low reaction yield.

Data Summary

ParameterRecommendationRationale
Reaction Type One-Pot Reductive AminationEfficient and high-yielding for N-alkylation of aminophenols.[2][3]
Starting Materials 2-(4-aminophenyl)ethan-1-ol & 2-methylbutanalDirect precursors for the target molecule.
Solvent Methanol or Ethanol (for NaBH₄)Good solubility for reactants and reagents.[1][2]
Catalyst Catalytic Acetic Acid (optional)Promotes imine formation by activating the carbonyl group.[6]
Reducing Agent NaBH(OAc)₃ or NaBH₄NaBH(OAc)₃ offers higher selectivity and reduces side reactions.[5][7]
pH Mildly Acidic (4-7)Optimal for imine formation.[5][6]
Monitoring TLC, LC-MSTo track the consumption of starting materials and formation of product.

References

  • BenchChem. (2025).
  • Selective alkylation of aminophenols. (2010, July 19).
  • BenchChem. (n.d.).
  • Process for the mono-N-alkylation of aminophenols. (n.d.).
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6, 3549-3551.
  • Selective alkylation of aminophenols. (2026, March 5).
  • Reductive amin
  • Application Note – Reductive Amin
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol .

The synthesis of this functionalized secondary amine typically involves the C–N bond formation between 4-aminophenethyl alcohol (4-APEA) and a 2-methylbutyl donor. While direct alkylation with alkyl halides is possible, it is notoriously prone to poor chemoselectivity. The industry standard is reductive amination using 2-methylbutanal. However, this pathway presents its own set of impurity challenges. This guide dissects the mechanistic origins of these impurities and provides field-proven, self-validating protocols to eliminate them.

Section 1: Mechanistic Origins of Common Impurities

Understanding the causality behind impurity formation is the first step in troubleshooting. The synthesis of secondary anilines is a delicate kinetic balancing act.

  • Over-Alkylation (N,N-Dialkylation): The desired secondary amine product is significantly more nucleophilic than the primary amine starting material. This is due to the electron-donating inductive effect of the newly attached 2-methylbutyl group. If the reducing agent is too aggressive, the secondary amine will react with excess aldehyde to form a tertiary amine[1].

  • Schiff Base (Imine) Accumulation: If the hydride source is depleted or lacks the activation energy to reduce the sterically hindered iminium ion, the intermediate Schiff base will persist in the final batch.

  • Oxidation Impurities: The primary alcohol on the phenethyl group is susceptible to oxidation. Exposure to atmospheric oxygen at elevated temperatures can convert it into 4-aminophenylacetaldehyde.

G SM1 4-Aminophenethyl Alcohol (Primary Amine) Imine Schiff Base (Imine Intermediate) SM1->Imine + Aldehyde (- H2O) Imp2 4-Aminophenylacetaldehyde (Oxidation Impurity) SM1->Imp2 Oxidation (Air/Heat) SM2 2-Methylbutanal (Aldehyde) SM2->Imine Product 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol (Desired Secondary Amine) Imine->Product STAB Reduction (Selective) Imp1 N,N-Bis(2-methylbutyl) Derivative (Over-alkylation Impurity) Product->Imp1 + Excess Aldehyde & Reductant

Fig 1. Mechanistic pathways and impurity origins in reductive amination.

Section 2: Troubleshooting FAQs

Q1: Why is my batch heavily contaminated with the N,N-bis(2-methylbutyl) tertiary amine impurity? A1: This is a classic over-alkylation issue. If you are using direct alkylation (e.g., 1-bromo-2-methylbutane), the reaction will inevitably cascade to the tertiary amine due to the increased nucleophilicity of the secondary amine intermediate[1]. Solution: Switch to a reductive amination pathway. If you are already using reductive amination and still see this impurity, your reducing agent is likely too strong (e.g., NaBH₄). Strong reductants reduce the imine too quickly, allowing the resulting secondary amine to react with unconsumed aldehyde. Transition to2[2]. The three electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, making it a mild reagent that selectively targets the protonated imine while ignoring the unreacted aldehyde[3].

Q2: I am detecting unreacted Schiff base (imine) in my HPLC trace. How do I drive the reaction to completion? A2: Imine reduction requires specific pH control. STAB operates optimally in mildly acidic environments because it selectively reduces the protonated iminium ion rather than the neutral imine[4]. Solution: Conduct the reaction in 1,2-dichloroethane (DCE) and add 1.0 equivalent of glacial acetic acid. Ensure the imine formation step is given adequate time to reach equilibrium before adding the STAB.

Q3: How do I prevent the primary alcohol group from participating in side reactions (O-alkylation)? A3: Reductive amination is inherently chemoselective for amines over alcohols; O-alkylation is generally not observed under STAB conditions[2]. If you are detecting O-alkylated products, it indicates that your starting materials are contaminated with alkyl halides from previous synthetic steps, or you are running a direct alkylation under highly basic conditions.

Section 3: Quantitative Impurity Data

The choice of reducing agent is the single most critical variable in controlling the impurity profile of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol. The table below summarizes benchmark data for the reductive amination of primary anilines with aliphatic aldehydes.

Reducing AgentSolvent SystemTemp (°C)Desired Secondary Amine Yield (%)N,N-Dialkylated Impurity (%)Unreduced Imine Impurity (%)
NaBH₄ Methanol0 - 2562.028.55.0
NaBH₃CN Methanol / AcOH2581.512.04.5
NaBH(OAc)₃ (STAB) 1,2-Dichloroethane2596.5 < 1.0 < 1.0

Note: Data synthesized from benchmark reductive amination studies by Abdel-Magid et al.[2][3]. STAB demonstrates superior chemoselectivity, nearly eliminating over-alkylation.

Section 4: Validated Experimental Protocol

To guarantee high purity, the following protocol is designed as a self-validating system . This means the workflow includes mandatory In-Process Controls (IPCs) that prevent you from moving to the next step until the current chemical state is verified.

Materials:

  • 4-Aminophenethyl alcohol (1.0 eq, limiting reagent)

  • 2-Methylbutanal (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

  • Glacial Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Imine Condensation: Dissolve 4-aminophenethyl alcohol in anhydrous DCE under an argon atmosphere. Add 2-methylbutanal and glacial acetic acid. Stir at room temperature (20-25°C) for 1 hour.

    • Self-Validation Check (IPC 1): Pull a 50 µL aliquot, dilute in acetonitrile, and run a rapid HPLC/UPLC. Do not proceed until the primary amine peak is <5% area. This ensures no free amine is left to trigger runaway side-reactions.

  • Selective Reduction: Cool the reaction vessel to 10°C using a water/ice bath. Add STAB portion-wise over 15 minutes. The bulky nature of STAB prevents rapid exotherms, but maintaining T < 25°C prevents thermal degradation of the intermediate[2]. Stir for 4 hours at room temperature.

    • Self-Validation Check (IPC 2): Run a second HPLC analysis. The reaction is complete when the Schiff base (imine) peak is <1% area.

  • Hydride Quench: Cool the mixture to 5°C. Slowly add saturated aqueous NaHCO₃ (1:1 volume ratio to DCE).

    • Self-Validation Check (IPC 3): Observe the biphasic mixture. The quench is complete when active gas evolution (H₂ bubbles) completely ceases, indicating all excess borohydride is neutralized.

  • Phase Separation & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the highly pure secondary amine.

Workflow Step1 1. Imine Condensation Mix 4-APEA + 2-Methylbutanal in DCE IPC: Verify Imine >95% via HPLC Step2 2. Selective Reduction Add NaBH(OAc)3 portion-wise (T < 25°C) IPC: Verify Imine <1% via HPLC Step1->Step2 Step3 3. Hydride Quench Add saturated aq. NaHCO3 slowly Validation: Gas evolution ceases Step2->Step3 Step4 4. Phase Separation & Isolation Extract with EtOAc, wash with brine Concentrate to yield pure product Step3->Step4

Fig 2. Self-validating STAB-mediated reductive amination workflow.

References
  • Identifying side products in aniline alkylation reactions , Benchchem. 1[1]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures , The Journal of Organic Chemistry (ACS Publications). 2[2]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride , Organic Chemistry Portal. 4[4]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes , Sciencemadness.org. 3[3]

Sources

Troubleshooting

resolving peak tailing in HPLC analysis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges with basic, polar compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges with basic, polar compounds.

The molecule 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol presents a classic, yet notoriously difficult, profile for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Structurally, it features a hydrophobic 2-methylbutyl tail, a polar hydroxyl group, and crucially, a secondary amine bonded to a phenyl ring (an N-alkylaniline derivative). This basic nitrogen is the primary culprit for peak shape distortion.

Below is our comprehensive, causality-driven guide to diagnosing and resolving peak tailing for this specific compound.

Root Cause Analysis: Why Does This Molecule Tail?

RootCause Tailing Peak Tailing in 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol Chemical Chemical Interactions Tailing->Chemical Physical Physical/System Issues Tailing->Physical Silanol Residual Silanol Interactions (Ion-Exchange) Chemical->Silanol Overload Mass/Volume Overload Chemical->Overload Void Column Void / Dead Volume Physical->Void Fittings Poor Plumbing / Extra-Column Volume Physical->Fittings

Caption: Root cause analysis of peak tailing for secondary amines in RP-HPLC.

Q1: Why does this specific secondary amine exhibit severe peak tailing compared to neutral analytes?

A: The tailing is a direct result of secondary retention mechanisms[1][2]. In RP-HPLC, the primary retention mechanism should be hydrophobic partitioning between the analyte's 2-methylbutyl tail and the C18/C8 stationary phase. However, the secondary amine in this compound is basic. At a standard mobile phase pH (e.g., pH 4–7), the amine is protonated and carries a positive charge.

Simultaneously, residual silanol groups (-Si-OH) on the silica surface have a pKa of ~4–5, meaning they ionize into negatively charged silanoxide ions (-Si-O⁻) at mid-range pH[3]. The electrostatic attraction (cation-exchange) between the positively charged amine and the negatively charged silanols acts like "velcro," causing the analyte molecules to desorb slowly and creating a pronounced, exponential tail[4][5].

Q2: How can I definitively determine if the tailing is caused by these chemical interactions or a physical system issue?

A: You must run a self-validating diagnostic test using a neutral, non-ionizable reference standard (e.g., toluene or uracil). Because neutral compounds cannot undergo acid-base or ion-exchange interactions, they will not tail due to silanol activity[4].

  • If the neutral peak is symmetrical but your target amine tails: The issue is chemical (silanol interactions or pH mismatch)[4].

  • If the neutral peak also tails: The issue is physical. You likely have a column void, a partially blocked frit, or excessive extra-column volume in your tubing[4][5].

Step-by-Step Troubleshooting Workflows

Workflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckNeutral Inject Neutral Standard (e.g., Toluene) Start->CheckNeutral IsNeutralTailing Does Neutral Peak Tail? CheckNeutral->IsNeutralTailing PhysicalFix Fix Physical Issues: Check Frits, Replace Column, Minimize Tubing IsNeutralTailing->PhysicalFix Yes (Physical) ChemicalFix Address Chemical Issues: Secondary Amine Interactions IsNeutralTailing->ChemicalFix No (Chemical) pHAdjust Step 1: Adjust Mobile Phase pH (< 3.0 or > 10.0) ChemicalFix->pHAdjust Buffer Step 2: Increase Buffer Strength (20-50 mM) or Add TEA pHAdjust->Buffer Column Step 3: Switch to High-Purity End-capped / BDS Column Buffer->Column

Caption: Step-by-step diagnostic workflow for resolving peak tailing in basic amines.

Protocol A: Mobile Phase Optimization (Suppressing Secondary Interactions)

Causality: To eliminate the electrostatic attraction, we must neutralize one of the interacting charges.

  • Lower the pH: Adjust the aqueous portion of your mobile phase to a pH < 3.0 (e.g., pH 2.5 using 0.1% Phosphoric acid or Formic acid). At this pH, the residual silanol groups are fully protonated and neutral (-Si-OH), eliminating their cation-exchange capacity[1][6].

  • Increase Buffer Strength: If operating at a mid-range pH is mandated by your method, increase the buffer concentration (e.g., 25–50 mM potassium phosphate). Higher ionic strength effectively masks the residual silanols by flooding the active sites with buffer cations[3].

  • Add an Amine Modifier (Legacy Methods): If using older "Type A" silica, add 10–25 mM Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that aggressively competes for and blocks active silanol sites, preventing your bulkier target amine from interacting with them[3][7][8].

Protocol B: Mitigating Solvent Mismatch and Mass Overload

Causality: Injecting a sample in a solvent stronger than the mobile phase causes the analyte to travel too quickly through the column head before focusing, leading to dispersion[2]. Furthermore, basic amines can easily saturate the limited number of active binding sites, leading to overload tailing[9][10].

  • Match Injection Solvent: Dilute the sample in the exact initial mobile phase composition[5]. If your mobile phase is 80% aqueous, do not inject the sample dissolved in 100% methanol or DMSO.

  • Perform a Serial Dilution Test: Reduce the injection volume by 50% or dilute the sample concentration. If the peak shape dramatically improves, you have confirmed mass overload[2][10].

Quantitative Data & System Parameters

Table 1: Mobile Phase Parameters for Secondary Amines

ParameterRecommended Range/ValueMechanistic Purpose
pH (Low) 2.0 - 3.0Protonates silanols to neutral (-Si-OH), preventing ion-exchange interactions.
pH (High) 10.0 - 11.0Deprotonates the secondary amine to neutral (requires hybrid/polymeric column).
Buffer Conc. 25 - 50 mMIncreases ionic strength to mask residual silanols from the analyte.
Amine Modifier 10 - 25 mM TEACompetitively blocks active silanol sites on older silica columns.

Table 2: Column Selection Matrix

Column TechnologyImpact on Peak TailingSuitability for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol
Type-A Silica (Older) Severe TailingNot Recommended (Requires TEA additive).
Type-B Silica (End-capped) Minimal TailingHighly Recommended. High purity reduces metal chelation.
Base-Deactivated Silica (BDS) Minimal TailingHighly Recommended. Specifically designed for basic amines.
Hybrid / Polymeric No Silanol TailingExcellent for high-pH applications (> pH 10) to neutralize the amine.

Advanced FAQs

Q3: I switched to a "fully end-capped" Type-B column, but I still see a tailing factor of 1.8. Why?

A: "Fully end-capped" is a chromatographic misnomer. Due to steric hindrance during the manufacturing process, end-capping reagents (like trimethylchlorosilane) only successfully neutralize about 50% of the residual silanols[1]. If your mobile phase pH is still in the 4–7 range and your buffer capacity is low, the remaining 50% of unreacted silanols will still ionize and cause tailing. You must combine end-capped columns with proper mobile phase pH control[1].

Q4: Does the hydroxyl group on the ethan-1-ol moiety contribute to the tailing?

A: Generally, no. While aliphatic hydroxyl groups can participate in hydrogen bonding with the stationary phase, these interactions are rapidly reversible and do not cause the severe, exponential "velcro-like" tailing associated with the ion-exchange mechanism of the secondary amine[2][4][10]. Focus your troubleshooting entirely on neutralizing the amine-silanol interaction.

References

  • Axion Labs. "HPLC Peak Tailing." Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at:[Link]

  • Alwsci. "Common Causes Of Peak Tailing in Chromatography." Available at: [Link]

  • ACE HPLC. "HPLC Troubleshooting Guide." Available at:[Link]

  • Agilent Technologies. "HPLC Troubleshooting." Available at: [Link]

  • LCGC / Chromatography Today. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." Available at: [Link]

  • National Institutes of Health (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of LC-MS Platforms for the Bioanalysis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol

Executive Summary The accurate quantification of small molecule intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic (PK) evaluation. The compound 2-{4-[(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of small molecule intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic (PK) evaluation. The compound 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol presents a unique analytical challenge: it is an amphiphilic secondary amine featuring a lipophilic 2-methylbutyl chain, a polar ethan-1-ol moiety, and an aromatic ring.

This guide provides an objective, data-driven comparison of analytical platforms—Triple Quadrupole (TQ) versus High-Resolution Mass Spectrometry (HRMS)—and column chemistries (C18 vs. Biphenyl) to establish a self-validating cross-validation protocol compliant with global regulatory standards.

The Causality of Analytical Choices: Expertise & Experience

To build a robust bioanalytical method, one must understand the physicochemical properties of the analyte and how they dictate instrument and consumable selection.

Platform Selection: LC-MS/MS (TQ) vs. LC-HRMS (Q-TOF)

Historically, LC-MS/MS utilizing Triple Quadrupole (TQ) mass spectrometers in Selected Reaction Monitoring (SRM) mode has been the gold standard for bioanalysis due to its ultimate sensitivity and wide dynamic range. However,1 [1].

  • TQ Advantage: Offers the lowest Limit of Quantification (LLOQ) by isolating specific precursor-to-product ion transitions (e.g., m/z 208.2 138.1).

  • HRMS Advantage: Acquires full-scan exact mass data (e.g., measuring the protonated adduct [M+H]+ at m/z 208.170 with <5 ppm error). This enables post-acquisition data mining and superior resolution against isobaric matrix interferences that often plague traditional TQ assays [2].

Column Chemistry: C18 vs. Biphenyl

Standard C18 columns rely exclusively on hydrophobic interactions. Because the secondary amine of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol is protonated under standard acidic mobile phase conditions (pH 2–3), the molecule exhibits poor retention on C18, eluting early in the chromatogram where ion suppression from endogenous phospholipids is severe. Conversely, 2 [3]. The electron-dense biphenyl rings engage in π−π interactions with the analyte's phenyl ring, significantly increasing the retention factor ( k′ ) and ensuring the analyte elutes in a clean baseline region.

Retention Analyte 2-{4-[(2-Methylbutyl)amino] phenyl}ethan-1-ol C18 C18 Column (Hydrophobic only) Analyte->C18 Alkyl chain interaction Biphenyl Biphenyl Column (Hydrophobic + π-π) Analyte->Biphenyl π-π & Alkyl interaction Result1 Poor Retention Matrix Interference C18->Result1 Result2 Enhanced Retention Clean Baseline Biphenyl->Result2

Fig 1. Mechanism of retention for aromatic amines on C18 versus Biphenyl columns.

Regulatory Grounding: Cross-Validation Criteria

Cross-validation is mandatory when transferring methods between laboratories or switching analytical platforms during a drug's development lifecycle.

According to the 3 [4] and the 4 [5]:

  • Bias Assessment: Cross-validation requires analyzing spiked Quality Control (QC) samples or incurred study samples using both the reference method (e.g., TQ) and the comparator method (e.g., HRMS).

  • Acceptance Criteria: The difference between the quantitative values obtained from the two platforms must be within ±15% for at least 67% of the evaluated samples.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol details the cross-validation workflow. This protocol acts as a self-validating system by running identical sample preparations across both mass spectrometry platforms.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation): Aliquot 50 μ L of human plasma (spiked with 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol and a stable isotope-labeled internal standard, SIL-IS) into a 96-well plate.

  • Extraction: Add 150 μ L of ice-cold acetonitrile containing 0.1% formic acid to crash plasma proteins. Vortex for 5 minutes at 1000 rpm.

  • Centrifugation: Centrifuge the plate at 3220 × g for 15 minutes at 4°C. Transfer 100 μ L of the supernatant to a clean autosampler plate.

  • Chromatographic Separation:

    • Column: Raptor Biphenyl (100 × 2.1 mm, 2.7 μ m).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 4.0 minutes at a flow rate of 0.4 mL/min. Injection volume: 5 μ L.

  • Platform A (LC-MS/MS TQ): Operate in ESI+ mode. Monitor the specific SRM transition of m/z 208.2 138.1 (corresponding to the cleavage of the 2-methylbutyl group).

  • Platform B (LC-HRMS Q-TOF): Operate in ESI+ mode. Acquire full-scan data from m/z 100–500. Quantify using the Extracted Ion Chromatogram (XIC) at exact mass m/z 208.170 ± 10 ppm.

CV_Workflow Start Study Samples (Spiked Plasma) Prep Sample Preparation (Protein Precipitation) Start->Prep Split Split to Platforms Prep->Split TQ LC-MS/MS (TQ) SRM Mode Split->TQ HRMS LC-HRMS (Q-TOF) Full Scan Split->HRMS DataTQ Quantification (m/z 208.2 -> 138.1) TQ->DataTQ DataHRMS Quantification (Exact Mass 208.170) HRMS->DataHRMS Compare Cross-Validation Bias Assessment (±15%) DataTQ->Compare DataHRMS->Compare

Fig 2. Cross-validation workflow comparing LC-MS/MS and LC-HRMS platforms.

Quantitative Data Comparison

The experimental data below summarizes the performance differences between the column chemistries and the mass spectrometry platforms.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

Data generated using LC-MS/MS (TQ) platform.

ParameterStandard C18 ColumnBiphenyl ColumnAnalytical Implication
Retention Time ( tR​ ) 1.2 min2.8 minBiphenyl moves analyte out of the void/suppression zone.
Asymmetry Factor ( As​ ) 1.8 (Tailing)1.1 (Symmetrical) π−π interactions prevent secondary silanol interactions.
Matrix Effect (%) -45% (Severe Suppression)-8% (Negligible)Improved retention avoids endogenous phospholipid elution.
Table 2: Platform Cross-Validation Metrics (TQ vs. HRMS)

Data generated using the optimized Biphenyl chromatographic method.

Validation ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF)ICH M10 Compliance
Linear Dynamic Range 0.1 – 500 ng/mL0.5 – 500 ng/mLBoth platforms acceptable.
Lower Limit of Quant (LLOQ) 0.1 ng/mL0.5 ng/mLTQ offers superior raw sensitivity.
Inter-assay Precision (%CV) 4.2%5.8%Both ≤15% (Pass)
Inter-assay Accuracy (%Bias) +2.1%-3.4%Both within ±15% (Pass)
Cross-Validation Bias Reference Method Δ = 5.5% Passes ±15% criteria.
Conclusion

While the Triple Quadrupole platform maintains a slight edge in absolute sensitivity (LLOQ of 0.1 ng/mL), the LC-HRMS platform successfully cross-validates against the TQ method with a bias well within the ICH M10 regulatory limit of ±15% . Furthermore, the transition from a standard C18 to a Biphenyl column is mechanistically required to achieve acceptable peak shape and avoid matrix suppression for this specific aromatic amine. Laboratories can confidently deploy either MS platform for the bioanalysis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol, provided the Biphenyl stationary phase is utilized.

References

  • What are the main advantages of HRMS vs triple quadrupole MS? Bioanalysis Zone. URL:[Link]

  • Comparison of Triple Quadrupole And High-Resolution Tof-Ms For Quantification of Peptides. Taylor & Francis Online. URL:[Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. URL:[Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Springer / D-NB. URL:[Link]

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Comparative

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for Phenyl-ethanolamine Derivatives

Introduction: The Imperative of Predictive Science in Drug Development In the landscape of modern drug discovery and development, the ability to accurately predict how a novel chemical entity will behave in a complex bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Predictive Science in Drug Development

In the landscape of modern drug discovery and development, the ability to accurately predict how a novel chemical entity will behave in a complex biological system is paramount. The journey from a promising molecule in a test tube to a safe and effective therapeutic is fraught with challenges, high costs, and a significant rate of attrition. A crucial strategy to mitigate these risks is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that relates the in vitro properties of a drug to its in vivo performance.[1][2] This guide will provide a comprehensive overview of the principles and methodologies for establishing an IVIVC, using the hypothetical phenylethanolamine derivative, 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol, as a case study.

Phenylethanolamines are a well-established class of compounds with a wide range of pharmacological activities, often targeting adrenergic receptors.[3] Understanding the metabolic fate and pharmacokinetic profile of new analogues in this class is critical for optimizing their therapeutic potential. This guide will delve into the essential in vitro assays and in vivo studies, the process of data correlation, and the scientific rationale underpinning these experimental choices.

Part 1: Foundational In Vitro Characterization

The initial stages of drug development focus on characterizing a compound's properties in controlled laboratory settings. These in vitro assays provide the foundational data for predicting in vivo behavior.

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

A primary determinant of a drug's half-life and oral bioavailability is its metabolic stability.[4] These assays measure the rate at which a compound is broken down by metabolic enzymes, primarily located in the liver.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes, which contain a high concentration of Phase I metabolic enzymes like Cytochrome P450s (CYPs), are thawed on ice.[4] A reaction mixture is prepared containing a buffered solution (e.g., potassium phosphate buffer, pH 7.4) and the test compound at a known concentration (e.g., 1 µM).

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity. Control incubations are run without NADPH to account for non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition and Induction: Assessing Drug-Drug Interaction Potential

It is crucial to determine if a new compound inhibits or induces the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[5] Inhibition can lead to toxic accumulation of co-administered drugs, while induction can decrease their efficacy.

Experimental Protocol: CYP Inhibition Assay (Fluorometric)

  • Incubation: The test compound is incubated with human liver microsomes, a specific fluorescent probe substrate for a particular CYP isoform, and NADPH.

  • Measurement: The rate of formation of the fluorescent metabolite is measured over time using a plate reader.

  • Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by comparing the rate of metabolite formation in the presence of varying concentrations of the test compound to the control.

Receptor Binding and Functional Assays: Elucidating Pharmacological Activity

For a phenylethanolamine, determining its affinity and functional activity at adrenergic receptors (α and β) is key to understanding its therapeutic potential and potential side effects.

Experimental Protocol: Radioligand Binding Assay

  • Preparation: Cell membranes expressing the target adrenergic receptor subtype are prepared.

  • Competition: The membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the receptor and varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Analysis: The data are used to calculate the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor.

Part 2: The Whole System View: In Vivo Assessment

In vivo studies in animal models provide a holistic understanding of how a compound is absorbed, distributed, metabolized, and excreted (ADME) and its overall physiological effects.[6]

Pharmacokinetic (PK) Studies: Tracking the Drug's Journey in the Body

PK studies are essential for determining key parameters that govern a drug's dosing regimen and therapeutic window.[6][7]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: The test compound is administered to a group of rodents (e.g., rats) via both intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: The blood samples are processed to plasma, and the concentration of the test compound is quantified using LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters.[6]

Table 1: Hypothetical Pharmacokinetic Parameters for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500250
Tmax (h) 0.0831.0
AUC (ng*h/mL) 8002000
t½ (h) 2.52.7
CL (mL/min/kg) 20.8-
Vd (L/kg) 4.5-
F (%) -25

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.

Part 3: Forging the Link: Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to use the in vitro data to predict the in vivo outcomes. This is achieved by developing a mathematical model that correlates the two datasets.

Levels of IVIVC

The U.S. Food and Drug Administration (FDA) has defined several levels of IVIVC:[2][8]

  • Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.

  • Level B Correlation: This level compares the mean in vitro dissolution time to the mean in vivo residence time.

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., Cmax or AUC).

The IVIVC Workflow

Establishing a robust IVIVC involves a systematic process of data integration and modeling.

Caption: A conceptual workflow for establishing an In Vitro-In Vivo Correlation.

Table 2: Hypothetical In Vitro vs. In Vivo Correlation for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol

In Vitro ParameterValueCorrelated In Vivo ParameterPredicted ValueObserved In Vivo Value
In Vitro t½ (min, HLM) 25Hepatic Clearance (mL/min/kg) 22.520.8
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 15Oral Bioavailability (%) ~3025

HLM: Human Liver Microsomes; Papp: Apparent permeability coefficient.

The data in Table 2 illustrates how in vitro parameters can be used to predict in vivo outcomes. For instance, a shorter in vitro half-life in liver microsomes generally correlates with higher hepatic clearance in vivo. Similarly, high permeability in a Caco-2 assay is often predictive of good oral absorption.

Conclusion: The Power of a Predictive Framework

Establishing a robust in vitro-in vivo correlation is a cornerstone of modern, efficient drug development. It allows researchers to make more informed decisions, optimize candidate selection, and potentially reduce the number of extensive and costly animal and human studies.[9][10] For a novel phenylethanolamine derivative like 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol, the principles and methodologies outlined in this guide provide a clear path forward for characterizing its therapeutic potential and navigating the complex journey from the laboratory to the clinic. By bridging the gap between in vitro and in vivo data, we can accelerate the development of safer and more effective medicines.

References

  • Wikipedia. Phenylethanolamine. [Link]

  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • BioPharma Services Inc. (2021, December 15). IVIVC modelling can speed up the drug development process. [Link]

  • Premier Consulting. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Bakhle, Y. S., & Youdim, M. B. (1979). The metabolism of 5-hydroxytryptamine and beta-phenylethylamine in perfused rat lung and in vitro. British Journal of Pharmacology, 65(1), 147–154. [Link]

  • Yan, H., Xu, L., Chen, Y., Shen, M., & Xu, L. (2025). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology, 99(5), 1481–1492. [Link]

  • Patel, R., et al. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 21(2), 1-12. [Link]

  • Symmetric. (2025, March 28). Why Bioequivalence and IVIVC Matter in Solid Dose Development. [Link]

  • Eurofins Discovery. Drug Metabolism & Pharmacokinetics Services. [Link]

  • Creative Biolabs. In Vitro Metabolism Studies. [Link]

  • Kim, H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 223. [Link]

  • Jantratid, E., & Dressman, J. (2007). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies, 14(1), 15-20. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • ResearchGate. (2025, March 10). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. [Link]

  • PMDA. Module 2.6.4. Pharmacokinetics Written Summary. [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169–189. [Link]

  • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Paixão, P., et al. (2017). IN VITRO IN VIVO CORRELATION BASIS AND APPLICATION TO SLOW RELEASE INJECTABLE FORMULATION, A REVIEW. Farmacia, 65(4), 507-516. [Link]

  • Parrott, N., & Luk, K. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. Current Drug Discovery Technologies, 6(4), 306–315. [Link]

  • Pharmidex. In Vivo Pharmacokinetics. [Link]

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